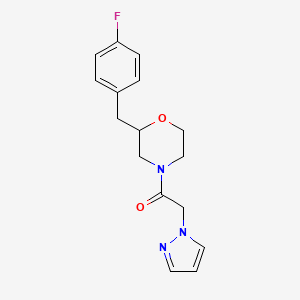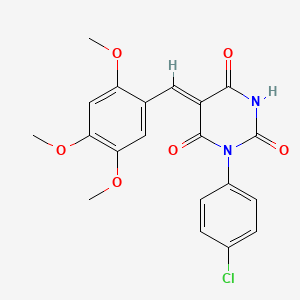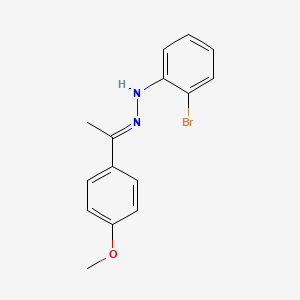
1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine, also known as BCT-101, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BCT-101 is a piperazine-based compound that has shown promising results in preclinical studies for the treatment of various diseases, including cancer and neurological disorders.
作用機序
1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine exerts its therapeutic effects through multiple mechanisms of action. One of the primary mechanisms of action is the inhibition of angiogenesis, which is the process of new blood vessel formation. 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine also inhibits the proliferation and migration of cancer cells by targeting specific signaling pathways. Additionally, 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has been shown to have a wide range of biochemical and physiological effects. In preclinical studies, 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce tumor angiogenesis. 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has also been shown to reduce oxidative stress and inflammation in the brain, which may be beneficial in the treatment of neurological disorders.
実験室実験の利点と制限
One of the main advantages of using 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has a well-defined mechanism of action, which makes it a valuable tool for studying specific signaling pathways and biological processes. However, one limitation of using 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine in lab experiments is its cost, as it is a relatively expensive compound.
将来の方向性
There are several potential future directions for the study of 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine. One area of research is the development of new formulations and delivery methods for 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine, which may improve its efficacy and reduce its cost. Additionally, further studies are needed to determine the safety and efficacy of 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine in human clinical trials. Finally, 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine may have potential applications in other areas of medicine, such as the treatment of autoimmune diseases and infectious diseases.
合成法
The synthesis of 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine involves the reaction of 4-biphenylylcarbonyl chloride with 3-methoxybenzylpiperazine in the presence of a base. The reaction yields 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine as a white crystalline solid with a high degree of purity.
科学的研究の応用
1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has been extensively studied for its potential therapeutic applications. In preclinical studies, 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has shown promising results in the treatment of various types of cancer, including breast cancer, prostate cancer, and lung cancer. 1-(4-biphenylylcarbonyl)-4-(3-methoxybenzyl)piperazine has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-(4-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-9-5-6-20(18-24)19-26-14-16-27(17-15-26)25(28)23-12-10-22(11-13-23)21-7-3-2-4-8-21/h2-13,18H,14-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUKHMWBSWKESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-chloro-2-methoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B6007149.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1H-indole-2-carboxamide](/img/structure/B6007151.png)

![3-(1-{[2-(3,4-dimethoxyphenyl)ethyl]amino}ethylidene)-2,4(3H,5H)-thiophenedione](/img/structure/B6007169.png)
![4-[(1-{[5-(phenoxymethyl)-1H-pyrazol-3-yl]carbonyl}-3-piperidinyl)methyl]morpholine](/img/structure/B6007172.png)
![1-[2-methoxy-4-({[(1-methyl-1H-imidazol-2-yl)methyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6007180.png)
![2-[(3-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6007188.png)
![6-oxo-N-[1-(3-phenylpropyl)-3-piperidinyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B6007202.png)
![4-[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B6007208.png)

![2-[(3,4-diethoxyphenyl)acetyl]-5,5-dimethyl-3-pyrrolidin-1-ylcyclohex-2-en-1-one](/img/structure/B6007212.png)
![4-(5-{2-cyano-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-furyl)benzoic acid](/img/structure/B6007236.png)

